molecular formula C9H8INO B13073359 6-Iodo-3-methyl-1,3-dihydroindol-2-one

6-Iodo-3-methyl-1,3-dihydroindol-2-one

Cat. No.: B13073359
M. Wt: 273.07 g/mol
InChI Key: SYOAFIVVEZYCJN-UHFFFAOYSA-N
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Description

6-Iodo-3-methyl-1,3-dihydroindol-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 3rd position on the indole ring, along with a carbonyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methyl-1,3-dihydroindol-2-one typically involves the iodination of 3-methyl-1,3-dihydroindol-2-one. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 6th position of the indole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-methyl-1,3-dihydroindol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-methyl-1,3-dihydroindol-2-ol.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

6-Iodo-3-methyl-1,3-dihydroindol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-3-methyl-1,3-dihydroindol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the indole ring structure play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-2,3-dihydro-1H-indol-2-one
  • 6-Iodo-7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
  • 6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone

Uniqueness

6-Iodo-3-methyl-1,3-dihydroindol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

IUPAC Name

6-iodo-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C9H8INO/c1-5-7-3-2-6(10)4-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)

InChI Key

SYOAFIVVEZYCJN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=C(C=C2)I)NC1=O

Origin of Product

United States

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